REACTION_CXSMILES
|
Cl.[C:2]1([C:8]([CH:10]2[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH2:12][CH2:11]2)=[O:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[O-].[Na+].[BH4-].[Na+].Cl.[OH-].[Na+]>C(O)C.CO.CCOC(C)=O.O>[C:2]1([CH:8]([CH:10]2[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH2:12][CH2:11]2)[OH:9])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1,2.3,4.5,7.8,10.11|
|
Name
|
phenyl[1-(3-phenylpropyl)-4-piperidinyl]-methanone hydrochloride
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)C(=O)C1CCN(CC1)CCCC1=CC=CC=C1
|
Name
|
sodium methoxide
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
CH3OH EtOAc
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
CO.CCOC(=O)C
|
Name
|
resultant precipitate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure to a solid residue
|
Type
|
STIRRING
|
Details
|
This material was stirred with aqueous 10% NaOH for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene (2×50 ml)
|
Type
|
WASH
|
Details
|
The extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The toluene solution was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a colorless oil
|
Type
|
DISSOLUTION
|
Details
|
This material was dissolved in dry Et2O (50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted into toluene
|
Type
|
WASH
|
Details
|
The toluene solution was washed with saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a solid
|
Type
|
CUSTOM
|
Details
|
chromatographed on a 2.5×6.0 inch silica gel column
|
Type
|
WASH
|
Details
|
eluted with CH3OH/CH2Cl2 (1:9)
|
Type
|
CUSTOM
|
Details
|
were recrystallized from acetone
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(O)C1CCN(CC1)CCCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |